Diethyl vinylphosphonate (DEVP) is a bifunctional organophosphorus monomer characterized by a highly reactive vinyl group and a stable diethyl phosphonate ester moiety. In industrial procurement, DEVP is primarily sourced as a reactive flame retardant precursor, an adhesion promoter, and a functional comonomer for advanced polymer synthesis. Unlike standard additive flame retardants, DEVP's polymerizable double bond allows it to be covalently incorporated into polymer backbones, such as cross-linked polyethylene glycol diacrylate (PEGDA) matrices or structural resins. This covalent integration permanently anchors the phosphorus center, eliminating migration, reducing volatility during high-temperature compounding, and providing intrinsic thermal stability up to 290 °C[1]. Consequently, DEVP is highly valued in the production of fireproof gel polymer electrolytes (GPEs) for lithium-ion batteries and high-performance engineering plastics where conventional liquid additives would compromise mechanical or electrochemical integrity[2].
Substituting DEVP with conventional non-polymerizable liquid flame retardants, such as triphenyl phosphate (TPP) or trimethyl phosphate (TMP), fundamentally compromises long-term material performance. In battery applications, physically blended liquid additives leach out of gel polymer electrolytes, causing severe capacity fading and electrochemical deterioration[1]. DEVP avoids this by chemically bonding into the matrix. Furthermore, attempting to substitute DEVP with its closest structural analog, dimethyl vinylphosphonate (DMVP), introduces processing vulnerabilities. DMVP is significantly more susceptible to hydrolysis, rapidly degrading into vinylphosphonic acid under aqueous or acidic conditions, whereas DEVP's diethyl ester structure provides a much wider processing window and superior hydrolytic stability during complex formulation workflows [2].
During formulation, the stability of the phosphonate ester is critical to prevent premature conversion to phosphonic acid. Under Brønsted acid-catalyzed hydrolysis at 140 °C, DEVP demonstrates significantly higher stability than its dimethyl analog (DMVP). While DMVP hydrolyzes rapidly, DEVP yields only 76% vinylphosphonic acid even after 48 hours of continuous heating [1]. This resistance to hydrolysis ensures that DEVP remains intact during aggressive aqueous processing or compounding steps.
| Evidence Dimension | Hydrolysis rate to vinylphosphonic acid (140 °C, 10 mol % TfOH) |
| Target Compound Data | Slow hydrolysis (76% yield after 48 hours) |
| Comparator Or Baseline | Dimethyl vinylphosphonate (DMVP) |
| Quantified Difference | DEVP exhibits substantially slower dealkylation kinetics compared to the rapid hydrolysis of DMVP. |
| Conditions | Aqueous acidic conditions (140 °C, sealed glass tube) |
Procurement teams selecting monomers for water-borne coatings or acidic formulations must choose DEVP over DMVP to prevent premature degradation and maintain shelf life.
When used to impart flame retardancy to lithium-ion battery electrolytes, DEVP can be covalently cross-linked into a PEGDA matrix. Cells utilizing this DEVP-bonded GPE deliver a capacity of 142.2 mAh/g with an exceptional capacity retention of 96.3% over 350 cycles at 0.2 C. In stark contrast, directly blending conventional non-polymerizable liquid flame retardants into the GPE severely deteriorates electrochemical performance due to additive migration and side reactions at the lithium interface [1].
| Evidence Dimension | Battery capacity retention (350 cycles, 0.2 C) |
| Target Compound Data | 96.3% retention (chemically bonded DEVP) |
| Comparator Or Baseline | Non-polymerizable liquid flame retardants (e.g., TMP/TEP blends) |
| Quantified Difference | DEVP maintains >96% capacity, whereas physically blended liquid additives cause rapid capacity fade. |
| Conditions | LiFePO4/Li cells with PEGDA-based gel polymer electrolytes |
Battery manufacturers must procure polymerizable FRs like DEVP to achieve UL-94 V-0 equivalent safety without sacrificing the cycle life of the lithium-ion cell.
DEVP is highly valued for its ability to act as a functionalizing comonomer without forming long homopolymer blocks. In free radical copolymerization with 2-chloroethyl methacrylate (CEMA), the reactivity ratios are r1 (CEMA) = 19.45 and r2 (DEVP) = 0.11 [1]. This extreme disparity means DEVP is reluctant to self-propagate, ensuring it is inserted as randomly distributed short blocks or single units along the polymer chain, effectively introducing phosphorus functionality without disrupting the primary mechanical properties of the host polymer.
| Evidence Dimension | Monomer reactivity ratio (r2) |
| Target Compound Data | r2 = 0.11 |
| Comparator Or Baseline | Standard methacrylates (e.g., CEMA, r1 = 19.45) |
| Quantified Difference | DEVP's self-propagation reactivity is nearly 180 times lower than the methacrylate comonomer. |
| Conditions | Free radical copolymerization initiated by benzoyl peroxide |
For polymer engineers, DEVP is the ideal choice when the goal is to sparsely functionalize a polymer backbone with flame-retardant groups without altering its core structural integrity.
For engineering plastics like polycarbonate, flame retardants must survive high processing temperatures. Polymeric derivatives of DEVP (PDEVP) exhibit a high thermal decomposition onset, with the first degradation step (C-O bond scission) occurring at 290 °C[1]. This makes DEVP-derived macromolecular flame retardants vastly superior to cost-effective but volatile small-molecule additives like triphenyl phosphate (TPP), which suffer from mass loss and outgassing during high-temperature extrusion.
| Evidence Dimension | Onset of thermal decomposition |
| Target Compound Data | 290 °C (PDEVP) |
| Comparator Or Baseline | Triphenyl phosphate (TPP) |
| Quantified Difference | DEVP polymers withstand 290 °C before initial scission, eliminating the volatility issues characteristic of TPP. |
| Conditions | Thermogravimetric analysis (TGA) under inert atmosphere |
Procuring DEVP to synthesize macromolecular flame retardants prevents outgassing and mold-fouling during the high-temperature extrusion of engineering thermoplastics.
Because DEVP can be covalently cross-linked into polymer matrices (such as PEGDA), it is the premier choice for manufacturing fireproof gel polymer electrolytes. Its use prevents the additive leaching and capacity fading typically caused by liquid flame retardants, enabling batteries to operate safely at elevated temperatures (up to 200 °C) while maintaining over 96% capacity retention[1].
DEVP is heavily utilized as a monomer to synthesize poly(vinylphosphonate)s. Due to its high thermal stability (onset of decomposition at 290 °C), DEVP-based macromolecular flame retardants are ideal for compounding into high-temperature engineering plastics like polycarbonate, where traditional additives like TPP would volatilize or degrade [2].
Leveraging its low homopolymerization reactivity ratio (r2 = 0.11), DEVP is procured to act as a single-unit or short-block inserting comonomer in free radical polymerizations. It is used to introduce phosphonate groups into acrylic or styrenic backbones, enhancing metal adhesion, corrosion inhibition, and flame retardancy without compromising the host polymer's mechanical properties [3].
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